molecular formula C6H6Br2N2O B126056 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide CAS No. 126353-32-0

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

Cat. No. B126056
CAS RN: 126353-32-0
M. Wt: 281.93 g/mol
InChI Key: NBCBXZRKUNIAMQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide is a chemical compound with the CAS Number: 126353-32-0 . It has a molecular weight of 281.93 . The IUPAC name for this compound is 2-bromo-1-(2-pyrazinyl)ethanone hydrobromide . It is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide is 1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide is a powder . The compound’s molecular formula is C6H6Br2N2O .

Scientific Research Applications

Medicine

In the medical field, this compound has potential applications due to its structural similarity to pyrazine derivatives, which are known for their biological activities. It could be explored for the development of new therapeutic agents, particularly as a precursor in the synthesis of more complex molecules that may exhibit pharmacological properties .

Agriculture

While specific applications in agriculture are not directly mentioned, compounds like 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide could be used in the synthesis of agrochemicals. Their bromine and pyrazine components might be useful in creating new pesticides or herbicides .

Material Science

In material science, this compound’s bromine content makes it a candidate for use in the synthesis of advanced materials. For example, it could be used in the creation of novel polymers or as a fire retardant additive due to bromine’s flame-resistant properties .

Environmental Science

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide could be used in environmental science research, particularly in the study of brominated organic compounds’ impact on ecosystems. Its degradation products and interaction with other environmental chemicals could be a focus of study .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry, aiding in the calibration of instruments or as a reagent in the development of new analytical methods .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with pyrazine rings or brominated molecules. It may help in understanding the biochemical pathways involving similar structures .

Pharmacology

Given its structural features, 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide could be valuable in pharmacological research. It might be involved in the synthesis of compounds with potential activity against various diseases, as many pyrazine derivatives are known to have medicinal properties .

Neuroscience

Research in neuroscience could benefit from this compound as well. It could be used in the synthesis of molecules that target neurotransmitter receptors or in the development of diagnostic agents for brain imaging .

Safety and Hazards

The safety information for 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide indicates that it has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

2-bromo-1-pyrazin-2-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-4-8-1-2-9-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCBXZRKUNIAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626255
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide

CAS RN

126353-32-0
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(pyrazin-2-yl)ethan-1-one hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of acetylpyrazine (10 g, 81.88 mmol) in acetic acid (70 mL) is added hydrogen bromide (38% acetic acid solution, 16 mL) followed by pyridinium bromide perbromide (28 g, 83.17 mmol) which is added in a single portion. The reaction is stirred at room temperature for approximately 1.5 hours. A suspension is formed during this time. Diethyl ether is added (500 mL) and the resulting precipitate is collected by filtration. The isolated product is washed with acetonitrile and diethyl ether and is dried under vacuum to give a pale brown solid (23.2 g, quantitative yield). 1H NMR (d6-DMSO) δ 9.19 (1H, m), 8.95 (1H, m), 8.84 (1H, m), 5.02 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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